molecular formula C20H27N3O2 B2737652 N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide CAS No. 1333853-21-6

N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide

Cat. No. B2737652
CAS RN: 1333853-21-6
M. Wt: 341.455
InChI Key: SFJACAHCMHXUCA-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide, also known as CPP-115, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of GABA aminotransferase inhibitors, which are known to increase the levels of gamma-aminobutyric acid (GABA) in the brain.

Mechanism of Action

N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide acts by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide increases the levels of GABA in the brain, which in turn leads to a decrease in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety disorders.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability. This compound has been shown to reduce seizure activity in animal models of epilepsy, and to reduce anxiety-like behavior in animal models of anxiety. N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide has also been studied for its potential to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide is its ability to increase the levels of GABA in the brain, which makes it a potential therapeutic agent for various neurological and psychiatric disorders. However, one of the limitations of N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide is its poor solubility, which makes it difficult to administer in vivo. This compound also has a short half-life, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide. One potential direction is to optimize the synthesis method to improve the yield and purity of N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide in humans, to determine its safety and efficacy as a therapeutic agent. Additionally, further studies are needed to determine the potential of N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction.

Synthesis Methods

The synthesis of N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide involves the reaction of 1-cyanocyclopentylamine with 3,5-dimethyl-2-phenylmorpholine-4-carboxylic acid, followed by the addition of acetyl chloride to form N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide. This method has been optimized to produce high yields of pure N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide, making it suitable for large-scale production.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. This compound has been studied in animal models of epilepsy, anxiety, and addiction, and has shown promising results in reducing seizure activity, anxiety-like behavior, and drug-seeking behavior.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-15-13-25-19(17-8-4-3-5-9-17)16(2)23(15)12-18(24)22-20(14-21)10-6-7-11-20/h3-5,8-9,15-16,19H,6-7,10-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJACAHCMHXUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(C(N1CC(=O)NC2(CCCC2)C#N)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide

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